molecular formula C8H10OS B105500 Ethylphenylsulfoxide CAS No. 4170-80-3

Ethylphenylsulfoxide

Cat. No. B105500
CAS RN: 4170-80-3
M. Wt: 154.23 g/mol
InChI Key: DUVLJBQCIZCUMW-UHFFFAOYSA-N
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Description

Ethylphenylsulfoxide is a compound that can be associated with various chemical reactions and synthesis processes. While the provided papers do not directly discuss ethylphenylsulfoxide, they do provide insights into related sulfoxide compounds and their chemical behavior. For instance, the synthesis of hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is an example of the versatility of sulfoxide derivatives in organic synthesis .

Synthesis Analysis

The synthesis of sulfoxide compounds can be achieved through various methods. For example, poly(ethylene sulfoxide) was synthesized by selective oxidation of poly(ethylene sulfide) using a HNO3/CH3SO3H system, demonstrating the potential for creating high-purity sulfoxide polymers . Additionally, the synthesis of α,β-ethylenic sulfones through the condensation of p-chlorophenylsulfonylacetic acid with aryl aldehydes shows the reactivity of sulfonyl-containing compounds and their utility in creating new chemical entities .

Molecular Structure Analysis

The molecular structure of sulfoxide and related compounds can be characterized using spectroscopic techniques. For instance, the structure of poly(ethylene sulfoxide) was confirmed by 1H NMR, 13C NMR, and IR spectra, which are crucial tools for determining the presence and arrangement of sulfinyl groups within the polymer chain . Similarly, the UV and IR spectra of α,β-ethylenic sulfones provided evidence for the characteristic trans ethylenic structure of these compounds .

Chemical Reactions Analysis

Sulfoxide compounds can undergo various chemical reactions. The synthesis of hydroxamic acids and ureas from carboxylic acids via Lossen rearrangement is an example of a chemical transformation involving sulfoxide intermediates . Moreover, the solvent-dependent sulfonylation of arylethynylene bromides with sodium arylsulfinates to form (E)-1,2-bis(arylsulfonyl)ethylenes or arylacetylenic sulfones illustrates the reactivity of sulfoxide derivatives under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfoxide compounds are influenced by their molecular structure. For example, poly(ethylene sulfoxide) is soluble in various strong acids and is miscible with poly(vinyl alcohol), indicating its potential for use in diverse applications due to its solubility characteristics . The solvation of zinc ions in ionic liquids containing sulfoxide groups also highlights the interaction between sulfoxide compounds and metal ions, which can be crucial for understanding their behavior in various environments .

Scientific Research Applications

1. Plant Abiotic Stress Tolerance and Development

Ethyl methanesulfonate (EMS)-induced mutagenesis, closely related to ethylphenylsulfoxide, is a significant tool for generating genetic resources in plant research. It helps identify untapped genes and characterize gene functions, particularly in understanding the molecular basis of crucial agronomic traits like plant development and abiotic stress tolerance (Chen et al., 2023).

2. Swern Oxidation Enhancement

A new type of sulfoxide, which includes compounds similar to ethylphenylsulfoxide, has been developed to enhance the Swern oxidation process. This advancement allows for the efficient oxidation of primary and secondary alcohols under mild conditions, producing aldehydes and ketones with good yields (Ye et al., 2016).

3. Production of Sulfenic Acid Precursors

2,2-Bis(phenylsulfonyl)ethyl sulfides, related to ethylphenylsulfoxide, serve as efficient precursors for sulfenic acids. These compounds, with both sulfone and sulfide residues, open avenues for creating a wide library of new sulfoxides, which are challenging to synthesize through other methods (Aversa et al., 2009).

4. Fuel Cell Technology

Ethylphenylsulfoxide-related compounds, such as imidazolium polysulfone doped with phosphoric acid, are being explored in high-temperature proton exchange membrane fuel cells. These innovative materials demonstrate significant proton conductivity and mechanical strength at elevated temperatures, making them promising for fuel cell applications (Yang et al., 2012).

5. Chiral Sulfoxide Synthesis

Selective sulfoxidation of specific compounds to produce chiral sulfoxides, akin to ethylphenylsulfoxide, is an area of interest. For instance, the conversion of BEDT-TTF into its monosulfoxide variant demonstrates the potential for creating chiral sulfoxides with significant enantiomeric excess, which can be useful in various organic transformations (Chas et al., 2008).

6. Organic Contaminant Remediation

Advanced oxidation technologies, including those related to ethylphenylsulfoxide derivatives, are being employed for remediating pesticide-contaminated sites. Techniques like microwave-activated persulfate have shown effectiveness in degrading organic pollutants such as ethyl-parathion in soil, demonstrating the potential for environmental cleanup applications (Miao et al., 2020).

7. Green Synthesis of Sulfoxides

Efforts are being made towards eco-friendly synthesis methods for sulfoxides, including compounds similar to ethylphenylsulfoxide. New approaches using green chemistry principles aim to industrialize the production of these compounds while minimizing environmental impact (Liu et al., 2009).

properties

IUPAC Name

ethylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-2-10(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVLJBQCIZCUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylphenylsulfoxide

CAS RN

4170-80-3
Record name Ethylphenylsulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004170803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4170-80-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259698
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
KS Ravikumar, JP Bégué, D Bonnet-Delpon - Tetrahedron letters, 1998 - Elsevier
… 2H20 (2 mol%) and led to a mixture of ethylphenylsulfoxide and … After distillation and separation of solvents, the ethylphenylsulfoxide was obtained as an oil (0.30 g, 97%, purity 99.4% …
Number of citations: 140 www.sciencedirect.com
T Yoshimura, A Motoyama, T Kitada… - … , Sulfur, and Silicon …, 1992 - Taylor & Francis
Ethyl(Substituted phenyl)sulfonium dicyanomethylides (1) were prepared and pyrolyzed in sealed tubes in benzene. The rate for pyrolysis of the substrate was correlated in a good first-…
Number of citations: 1 www.tandfonline.com
JK Marquis, JP Kitchell - 1989 - osti.gov
Our current efforts to develop clean coal technology emphasize the advantages of enzymatic desulfurization techniques and have specifically addressed the potential of using partially-…
Number of citations: 0 www.osti.gov
J Li - 1999 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 10 search.proquest.com
M Amini, MM Najafpour, H Naslhajian, E Amini… - Rsc Advances, 2014 - pubs.rsc.org
We for the first time report that nanolayered Mn–Ca oxide in the presence of H2O2 is an efficient catalyst toward sulfide oxidation to sulfoxide. We characterized the catalyst by DLS, UV-…
Number of citations: 9 pubs.rsc.org
YN Boyer, SC Crooker, JP Kitchell, SV Nochur - 1991 - osti.gov
DISCLAIMER This report has been reproduced directly from the best available copy. Available to DOE and DOE contractors from the Page 1 DISCLAIMER This report was prepared as …
Number of citations: 1 www.osti.gov
JL Garcia Ruano, J Alemán, MT Aranda… - Organic …, 2005 - ACS Publications
A highly stereoselective vinylogous Pummerer rearrangement involving 1,4-migration of the sulfinyl oxygen atom occurs when ortho-sulfinyl benzyl carbanions are treated with …
Number of citations: 45 pubs.acs.org

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